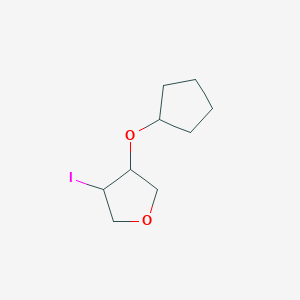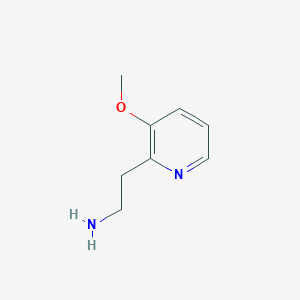
2-(3-Methoxypyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypyridin-2-yl)ethanamine is an organic compound with the molecular formula C8H12N2O It consists of a pyridine ring substituted with a methoxy group at the 3-position and an ethanamine chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(3-Methoxypyridin-2-yl)ethanamine typically begins with commercially available 3-methoxypyridine.
Alkylation Reaction: The 3-methoxypyridine undergoes an alkylation reaction with a suitable alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(3-Methoxypyridin-2-yl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form secondary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethanamine chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-(3-Methoxypyridin-2-yl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structure allows for the exploration of structure-activity relationships in drug discovery.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy group and ethanamine chain can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxypyridin-2-yl)ethanamine: Similar structure but with the methoxy group at the 6-position.
2-(3-Methylpyridin-2-yl)ethanamine: Similar structure but with a methyl group instead of a methoxy group.
2-(3-Hydroxypyridin-2-yl)ethanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Methoxypyridin-2-yl)ethanamine is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions. This positioning can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(3-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
OWYWVLNDFXOIBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)
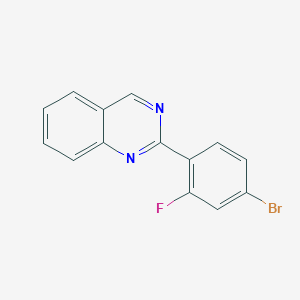

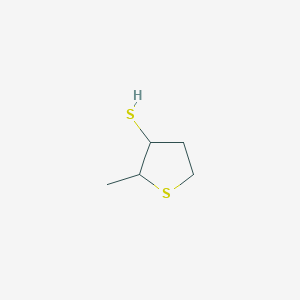

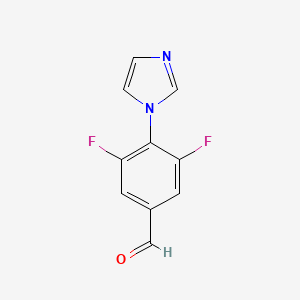



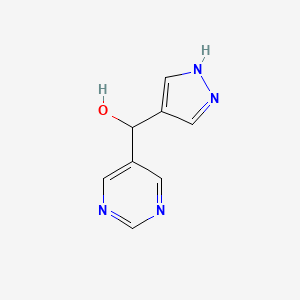
![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)

